molecular formula C26H23BrN2O4S B2637075 N-(2-benzoyl-4-bromophenyl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 476626-45-6

N-(2-benzoyl-4-bromophenyl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No.: B2637075
CAS No.: 476626-45-6
M. Wt: 539.44
InChI Key: VMYNZLDYWATGOW-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-4-(N,N-diallylsulfamoyl)benzamide is a synthetic small molecule featuring a sulfamoyl-benzamide core, a structure recognized for its significant potential in biochemical and pharmacological research. Compounds within this chemical class have been identified as potent and selective inhibitors for key enzyme families. Specifically, sulfamoyl-benzamides have demonstrated promising activity as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are crucial enzymes in regulating purinergic signaling and are involved in pathological processes such as thrombosis, inflammation, and cancer . Research into similar structures has shown these compounds can achieve sub-micromolar IC50 values against various h-NTPDase isoforms, making them valuable tools for investigating this therapeutic pathway . Furthermore, the benzenesulfonamide moiety is a known pharmacophore for inhibiting carbonic anhydrase isoforms . The unique structure of this compound, which integrates a brominated benzophenone fragment and diallyl-sulfamoyl groups, is designed to offer researchers a novel chemical entity for developing selective enzyme inhibitors and probing complex biological mechanisms. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-4-[bis(prop-2-enyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrN2O4S/c1-3-16-29(17-4-2)34(32,33)22-13-10-20(11-14-22)26(31)28-24-15-12-21(27)18-23(24)25(30)19-8-6-5-7-9-19/h3-15,18H,1-2,16-17H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYNZLDYWATGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-benzoyl-4-bromophenyl)-4-(N,N-diallylsulfamoyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H22BrN3O2S
  • Molecular Weight : 485.41 g/mol
  • CAS Number : Not specified in the literature.

The compound features a benzamide core with a bromophenyl group and a diallylsulfamoyl moiety, which contributes to its diverse biological properties.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, particularly kinases and proteases that play crucial roles in cell signaling pathways.
  • Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest at various phases, particularly G2/M, leading to increased apoptosis in cancer cells.
  • DNA Interaction : Some derivatives exhibit the ability to intercalate with DNA, disrupting replication and transcription processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Below is a summary of findings related to its efficacy against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
This compoundMCF7 (Breast Cancer)5.3Induces apoptosis
Similar Quinazoline DerivativeHepG2 (Liver Cancer)1.3HDAC inhibition

These findings suggest that the compound exhibits significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and inhibition of histone deacetylases (HDACs) .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits tumor growth in various xenograft models. Flow cytometry analyses confirmed an increase in apoptotic cells when treated with the compound compared to controls, indicating its potential as an effective anticancer agent .

Combination Therapy

The compound has been tested in combination with standard chemotherapeutics such as taxol and camptothecin. Results indicated enhanced anticancer effects, suggesting its potential as an adjuvant therapy .

Case Studies

  • Study on Enzyme Inhibition :
    A study focused on the enzyme inhibition properties of this compound showed that it effectively inhibited specific kinases involved in cancer progression. This inhibition was linked to reduced cell viability in treated cancer cells.
  • Combination with Other Agents :
    In another study, this compound was evaluated alongside conventional chemotherapeutic agents. The results indicated a synergistic effect, enhancing the overall efficacy against resistant cancer cell lines.

Comparison with Similar Compounds

Key Comparative Data

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Functional Groups
Target Compound Benzamide 2-Benzoyl-4-bromophenyl, N,N-diallylsulfamoyl Sulfamoyl, Bromine, Benzoyl
4MNB () Benzamide 4-Bromo, 4-methoxy-2-nitrophenyl Nitro, Methoxy, Bromine
N-(2-benzoyl-4-bromophenyl)-4-morpholin-4-ylsulfonylbenzamide () Benzamide 2-Benzoyl-4-bromophenyl, Morpholine-sulfonyl Sulfonyl, Morpholine, Bromine
Compound 50 () Benzamide 4-Bromophenyl-thiazole, Dimethylsulfamoyl Thiazole, Sulfamoyl, Bromine

Table 2: Spectral and Physicochemical Properties

Compound Name IR Key Bands (cm⁻¹) NMR Features (¹H/¹³C) Lipophilicity (Predicted)
Target Compound ~1255 (C=S), ~1680 (C=O) Allyl protons (δ 5.1–5.8), Aromatic Br High (diallyl groups)
1,2,4-Triazole-3-thiones () 1247–1255 (C=S), No C=O Thione tautomer signals (δ 7–8) Moderate (sulfonyl)
N4-Acetylsulfamethazine () ~1660 (C=O), ~1300 (S=O) Acetyl (δ 2.1), Pyrimidinyl (δ 8.5) Low (polar acetyl)

Research Findings and Implications

  • Halogen Influence : Bromine’s polarizability may enhance van der Waals interactions compared to chloro/fluoro substituents in imidazole derivatives () .
  • Sulfamoyl vs. Sulfonyl : The N,N-diallylsulfamoyl group’s nitrogen atoms offer hydrogen-bonding capabilities absent in sulfonyl derivatives, which could improve target selectivity .

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